2-Ethyl-5(6)-methylpyrazine

Vue d'ensemble

Description

Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Alkylpyrazines like 2,3-dimethylpyrazine and 2,6-dimethylpyrazine are responsible for the nutty smells of roasted peanuts and baked bread .

Synthesis Analysis

Pyrazines can be synthesized through several methods. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis

The molecular structure of pyrazines is characterized by a six-membered ring with two nitrogen atoms at opposite positions. The exact structure of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups .Chemical Reactions Analysis

One study found that the catalytic oxidation rate of 2-ethyl-5,6,7,8-tetrahydro-9,10-anthrahydroquinone (ETHAHQ) using oxygen in a stirred reactor was studied .Physical And Chemical Properties Analysis

Pyrazines are generally small, volatile molecules. They are fairly soluble in water and lipophilic . The exact physical and chemical properties of “2-Ethyl-5(6)-methylpyrazine” would depend on the positions of the ethyl and methyl groups.Applications De Recherche Scientifique

-

- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods : The synthesis of thiophene derivatives involves heterocyclization of various substrates .

- Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

- Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup .

- Methods : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Results : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

-

Synthesis of 2-Methyl-5-Ethylpyridine

- Application : A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) is explored .

- Methods : The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution. Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .

- Results : By using a Design of Experiments (DoE) approach, the temperature and concentration of reactants and the promoter were identified as the most important/decisive parameters influencing the course of the reaction .

-

Flow Synthesis of 2-Methylpyridines via α-Methylation

- Application : A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup .

- Methods : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

- Results : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

-

Reactions of Free-Ranging African Carnivores to Single Components of Carnivore Odours

- Application : This study provides evidence that challenges the assumption of complexity in mammalian olfactory cues or signals. It shows that predators of eight species react to single compounds or simple mixtures of components of carnivore odours .

- Methods : The study used camera trap videos to observe the reactions of predators to different compounds .

- Results : The results showed that reactions were selective for specific compounds, and different species reacted to different compounds . Leopards in the study responded more frequently to 2-ethyl-5(6)-methylpyrazine and indole than they did to natural leopard scent-marks .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

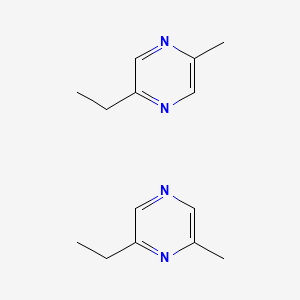

2-ethyl-5-methylpyrazine;2-ethyl-6-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2/c1-3-7-5-8-6(2)4-9-7;1-3-7-5-8-4-6(2)9-7/h2*4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVIQJDXHDKUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1)C.CCC1=NC=C(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5(6)-methylpyrazine | |

CAS RN |

36731-41-6 | |

| Record name | 2-ethyl-5(or6)-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

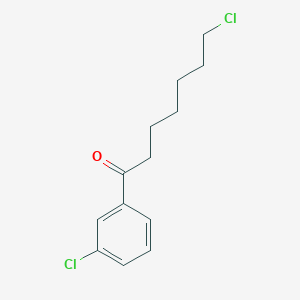

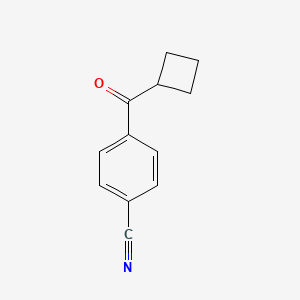

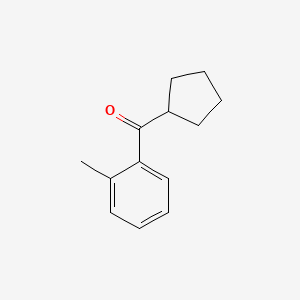

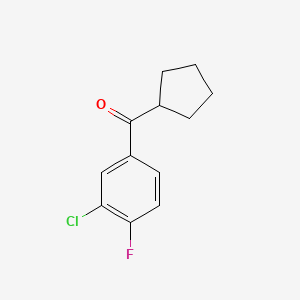

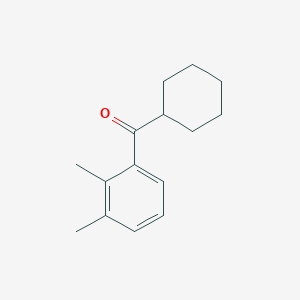

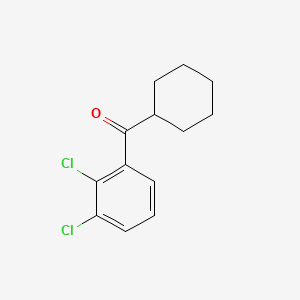

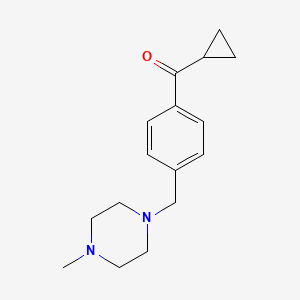

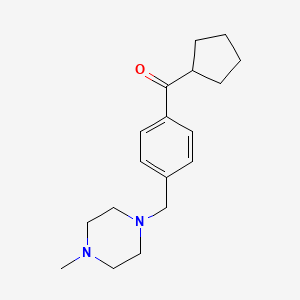

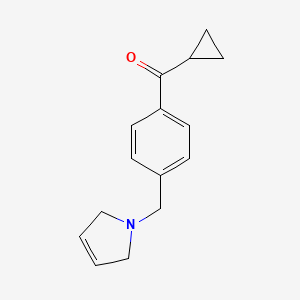

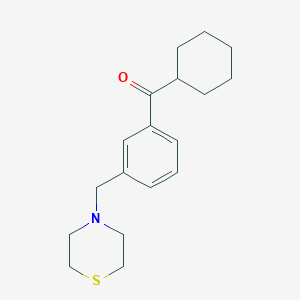

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)

![Ethyl 8-[3-(indolylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1368635.png)

![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)